molecular formula C18H22O3 B12400118 16-Keto-17|A-estradiol-2,4,15,15,17-d5

16-Keto-17|A-estradiol-2,4,15,15,17-d5

Cat. No.: B12400118
M. Wt: 290.4 g/mol
InChI Key: KJDGFQJCHFJTRH-FACQCULCSA-N
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Description

16-Keto-17β-estradiol-2,4,15,15,17-d5 (CAS: Not explicitly listed; referenced as D-5809 in isotopic catalogs) is a deuterium-labeled derivative of 16-ketoestradiol, a metabolite of 17β-estradiol. This compound is characterized by a ketone group at position C16 and five deuterium atoms at positions 2, 4, 15 (two atoms), and 17 . Its molecular formula is C₁₈H₁₇D₅O₃, with a molecular weight of 291.40 g/mol . The deuterium labeling enhances its utility in mass spectrometry (MS)-based assays, enabling precise quantification in complex biological matrices by creating a distinct mass shift relative to endogenous estradiol .

Properties

Molecular Formula

C18H22O3

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-2,4,15,15-tetradeuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i3D,8D,9D2

InChI Key

KJDGFQJCHFJTRH-FACQCULCSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(C(=O)[C@@H]4O)([2H])[2H])C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

16-Keto-17|A-estradiol-2,4,15,15,17-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites of 16-Keto-17|A-estradiol-2,4,15,15,17-d5. These products can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

16-Keto-17|A-estradiol-2,4,15,15,17-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .

Comparison with Similar Compounds

17β-Estradiol-2,4,16,16,17-d5 (d5-E2)

  • Structure : Retains the estradiol backbone without the C16 keto group; deuterium labels at positions 2, 4, 16 (two atoms), and 17 .
  • Molecular Formula : C₁₈D₅H₁₉O₂; MW = 277.41 g/mol .
  • Applications: Primarily used as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) for quantifying endogenous estradiol in pharmacokinetic studies .
  • Key Difference : The absence of the C16 keto group reduces its metabolic relevance compared to 16-keto-d5-estradiol, which is critical for studying estrogen oxidation pathways .

17β-Estradiol-16,16,17-d3 (d3-E2)

  • Structure : Lacks deuterium at positions 2 and 4; labeled only at C16 (two atoms) and C17 .
  • Molecular Formula : C₁₈D₃H₂₁O₂; MW = 275.39 g/mol .
  • Applications : Used in environmental monitoring to trace estrogenic pollutants in water systems .
  • Key Difference : Fewer deuterium atoms limit its mass shift resolution in MS compared to d5-labeled analogs .

6-Keto-17β-Estradiol

  • Structure: Features a ketone group at C6 instead of C16; non-deuterated .
  • Molecular Formula : C₁₈H₂₂O₃; MW = 286.36 g/mol .
  • Applications : Studied for its unique receptor-binding properties, showing weaker estrogenic activity than 16-keto derivatives .
  • Key Difference : The position of the keto group alters metabolic stability and receptor interaction dynamics .

2-Hydroxy-17β-Estradiol-16,16,17-d5

  • Structure : Hydroxyl group at C2 and deuterium labels at C16 (two atoms) and C17 .
  • Molecular Formula : C₁₈D₅H₁₉O₃; MW = 293.41 g/mol .
  • Applications : Used to study catechol estrogen formation and oxidative DNA damage mechanisms .
  • Key Difference : The hydroxyl group at C2 increases polarity, affecting chromatographic retention times compared to 16-keto-d5-estradiol .

Analytical and Functional Comparisons

Mass Spectrometry Performance

Compound Deuterium Atoms Mass Shift (Δ) Isotopic Purity Key Application
16-Keto-d5-estradiol 5 +5.03 95 atom% D Metabolic tracing in steroidogenesis
d5-E2 5 +5.03 98 atom% D LC-MS/MS internal standard
d3-E2 3 +3.02 98 atom% D Environmental monitoring

Metabolic Stability and Receptor Binding

  • 16-Keto-d5-estradiol : The C16 keto group mimics oxidative metabolites of estradiol, making it valuable for studying hepatic cytochrome P450 activity .
  • 6-Ketoestradiol : Lower binding affinity to estrogen receptors (ERα/ERβ) compared to 16-keto derivatives due to altered steric effects .
  • 2-Hydroxy-d5-estradiol: High reactivity in redox cycling, linked to genotoxicity studies .

Commercial Availability and Pricing

Compound Supplier Purity Price (USD)
16-Keto-d5-estradiol CDN Isotopes 95 atom% D $750/5 mg
d5-E2 Kanto Reagents 98 atom% D $968/50 mg
2-Hydroxy-d5-estradiol MedChemExpress 98% (HPLC) $3150/0.5 mg

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